molecular formula C14H17N3O B1525775 2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide CAS No. 1315376-74-9

2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide

Cat. No. B1525775
M. Wt: 243.3 g/mol
InChI Key: NZWZTTXIMSMNJR-JLHYYAGUSA-N
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Description

2-Cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide is a chemical compound with the molecular formula C6H9N3O and a molecular weight of 139.16 . It is a valuable building block in organic synthesis .


Molecular Structure Analysis

The structure of the synthesized dye was confirmed by 1H NMR and 13C NMR spectrum .

Scientific Research Applications

Synthesis of Imidazoles

  • Scientific Field: Organic & Biomolecular Chemistry .
  • Application Summary: This compound is used in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
  • Methods of Application: The specific methods of application are not detailed in the source, but it involves the formation of bonds during the synthesis of the imidazole .

Electrochemical Cell Applications

  • Scientific Field: Electrochemistry .
  • Application Summary: “2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide” is used in the synthesis of organic dyes for electrochemical cell applications .

Catalytic Protodeboronation of Pinacol Boronic Esters

  • Scientific Field: Organic Chemistry .
  • Application Summary: This compound is used in the catalytic protodeboronation of pinacol boronic esters . Pinacol boronic esters are highly valuable building blocks in organic synthesis .
  • Methods of Application: The specific methods of application are not detailed in the source, but it involves a radical approach to protodeboronation .

Versatile Organic Materials

  • Scientific Field: Materials Chemistry .
  • Application Summary: “2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide” is used in the synthesis of cyano-capped molecules . These organic compounds are extensively used as active layers of solar cells and light-emitting diodes .

Lasing Applications

  • Scientific Field: Optoelectronics .
  • Application Summary: This compound is used in the synthesis of methoxy- or cyano-substituted thiophene/phenylene co-oligomers for lasing applications . These organic compounds show different or improved optoelectronic characteristics .
  • Results or Outcomes: Amplified spontaneous emission (ASE) and optically pumped lasing were observed from both of the single crystals based on their well-shaped crystalline cavity and high group refractive index values of 3.7–5.3 for excellent light confinement . The lasing threshold for the BP3T-OMe crystal was lower than that for the BP3T-CN crystal, which was attributed to their different molecular orientation, standing in the former and inclining in the latter .

properties

IUPAC Name

(E)-2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-11-4-6-12(7-5-11)9-16-14(18)13(8-15)10-17(2)3/h4-7,10H,9H2,1-3H3,(H,16,18)/b13-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZWZTTXIMSMNJR-JLHYYAGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=CN(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CNC(=O)/C(=C/N(C)C)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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